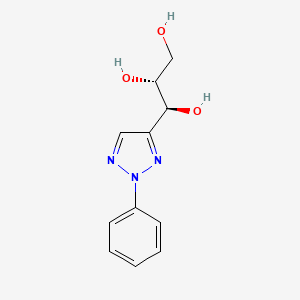

(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol

Description

Properties

CAS No. |

6631-53-4 |

|---|---|

Molecular Formula |

C11H13N3O3 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

(1S,2R)-1-(2-phenyltriazol-4-yl)propane-1,2,3-triol |

InChI |

InChI=1S/C11H13N3O3/c15-7-10(16)11(17)9-6-12-14(13-9)8-4-2-1-3-5-8/h1-6,10-11,15-17H,7H2/t10-,11+/m1/s1 |

InChI Key |

BAAINTSMEYOAIX-MNOVXSKESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(C(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most widely used method to synthesize 1,2,3-triazoles with high regioselectivity and yield. The reaction proceeds between a terminal alkyne and an organic azide to form 1,4-disubstituted 1,2,3-triazoles.

- Procedure : A terminal alkyne-functionalized glycerol derivative is reacted with phenyl azide in the presence of Cu(I) catalyst (often generated in situ from CuSO4 and sodium ascorbate).

- Conditions : Typically conducted in a mixed solvent system such as tert-butanol/water or DMF/water at room temperature or mild heating.

- Outcomes : High regioselectivity for 1,4-substitution on the triazole ring, good yields (52–98%), and tolerance to various functional groups.

Organocatalytic Synthesis from Ketones and Azides

Alternative metal-free methods involve organocatalytic cycloaddition between enolizable ketones and aromatic azides.

- Mechanism : Formation of an enamine intermediate from the ketone and amine catalyst, which undergoes a [3+2] cycloaddition with the azide to yield trisubstituted triazoles.

- Catalysts : Diethylamine, DBU, pyrrolidine, or L-proline derivatives.

- Advantages : Broad functional group tolerance, regioselective product formation, and high yields.

- Example : Synthesis of propargyl-functionalized triazoles via Zn(OAc)2-mediated reactions or organocatalytic methods at 50–80 °C over several hours.

Functionalization of Glycerol Backbone

The propane-1,2,3-triol moiety is introduced either by:

- Using glycerol derivatives bearing terminal alkyne groups for subsequent CuAAC reaction.

- Direct functionalization of glycerol or protected glycerol derivatives with azide or alkyne groups, followed by cycloaddition.

Stereochemistry control (1s,2r) is typically ensured by starting from chiral glycerol derivatives or by stereoselective synthesis of the intermediate compounds.

Representative Synthetic Route

Detailed Research Findings and Notes

- The Zn(OAc)2-mediated synthesis allows single-step access to propargyl-functionalized triazoles from ketones and propargyl amines, which is advantageous for preparing triazole-glycerol hybrids.

- Organocatalytic methods enable metal-free synthesis of 1,2,3-triazoles with excellent regioselectivity and functional group tolerance, useful for sensitive glycerol derivatives.

- CuAAC remains the gold standard for synthesizing 1,4-disubstituted triazoles with phenyl substituents due to its robustness and scalability.

- Protecting group strategies are crucial to maintain the integrity of the triol moiety during multi-step synthesis.

- The stereochemistry (1s,2r) is maintained by starting from chiral glycerol or by stereoselective transformations during the synthesis of intermediates.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The triol group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC and KMnO4.

Reduction: Reducing agents such as LiAlH4 and NaBH4 can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 and HNO3.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazole.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its triazole moiety.

Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Medicine

Antimicrobial Activity: The compound may exhibit antimicrobial properties.

Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.

Industry

Material Science: The compound can be used in the development of new materials with unique properties.

Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenyl group can participate in π-π interactions. The triol moiety can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

- Core structure : 2-Phenyl-2H-1,2,3-triazol-4-yl linked to propane-1,2,3-triol.

- Key functional groups : Triazole (aromatic), phenyl, three hydroxyl groups.

- Stereochemistry : (1S,2R) configuration ensures defined spatial orientation.

Analog 1: 2-(1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (1a)

- Core structure : Triazole linked to propan-2-ol.

- Key differences : Lacks two hydroxyl groups and phenyl substituent; simpler backbone.

- Properties: Melting point 120°C, 90% synthesis yield, antitrypanosomal activity .

Analog 2: AB2 Ligand ()

- Core structure : Benzyl-triazole with hydroxypropyl and sulfonyl groups.

- Key differences : Larger molecular weight (88 atoms), additional sulfonamide and carbamate functionalities.

- Application : HIV-1 protease inhibitor, highlighting triazole’s role in drug design .

Analog 3: (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol

Physical and Chemical Properties

Research Tools and Methodologies

Biological Activity

The compound (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This triazole-based derivative combines a triazole ring with a propane triol backbone, which contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 265.27 g/mol. The specific stereochemistry (1s, 2r) indicates chirality, which can influence the compound's biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.27 g/mol |

| CAS Number | 46994-10-9 |

| Structure Features | Triazole ring, triol backbone |

Biological Activity

The biological activity of (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol is primarily attributed to its triazole moiety. Triazoles are known for their diverse pharmacological properties, including:

- Antifungal Activity : Compounds with triazole rings have demonstrated effectiveness against various fungal pathogens.

- Antibacterial Properties : The compound may exhibit antibacterial effects due to its ability to disrupt bacterial cell wall synthesis.

- Enzyme Inhibition : The structural characteristics allow for potential inhibition of specific enzymes involved in disease pathways.

- Anticancer Potential : Research suggests that triazole derivatives can interact with cancer cell pathways, offering therapeutic avenues in oncology.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationships (SAR) of triazole derivatives indicates that modifications to either the triazole ring or the propane triol moiety can enhance therapeutic efficacy or reduce toxicity. For example:

| Modification Type | Effect on Activity |

|---|---|

| Substituents on Triazole | Altered binding affinity |

| Changes to Triol Backbone | Enhanced solubility |

Synthesis and Derivatives

Several synthetic routes can be employed to produce (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol. These methods allow for variations that can lead to different derivatives with potentially distinct biological activities. Notable synthetic methods include:

- Click Chemistry : Utilizes azides and alkynes for efficient synthesis.

- Condensation Reactions : Involves the reaction of phenyltriazoles with triols under acidic or basic conditions.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental approaches:

-

Antifungal Studies : In vitro assays demonstrated significant antifungal activity against Candida albicans, indicating potential use as an antifungal agent.

- Example Study : A study by [source] showed that modifications to the triazole ring enhanced antifungal potency by increasing binding affinity to fungal enzymes.

-

Antibacterial Assays : Testing against Staphylococcus aureus revealed promising antibacterial effects.

- Example Study : Research indicated that the presence of the phenyl group increased interaction with bacterial cell membranes [source].

-

Cancer Therapeutics : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models.

- Example Study : A recent investigation found that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines [source].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.